(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene is a complex organic compound with the CAS number 1909293-70-4. This compound belongs to the class of heterocyclic compounds, specifically featuring a bicyclic structure with multiple functional groups. The molecular formula for this compound is CHFN O, indicating the presence of two fluorine atoms and two oxygen atoms in its structure .
The synthesis of (3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene typically involves several steps that may include the use of fluorination techniques to introduce fluorine atoms into the molecular structure. Common methods for synthesizing such compounds include:
The detailed synthetic pathway often requires optimization through various reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the target compound.
The molecular structure of (3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene can be depicted using structural formulas that highlight its complex bicyclic nature and functional groups:
Molecular weight: 213.180 g/mol
InChIKey: GYKCNGKCSFNDLB-OCAPTIKFSA-N
SMILES representation: C1CC2=C(C=C(C=C1)C(=C(C2=N)N(C)C=O)C=CC=C(C=CC=O)C=CC=C(C=CC=O)C=CC=C(C=CC=O)C=CC=C(C=CC=O))C(=C(C=N)N(C)C=O) .
The compound can undergo various chemical reactions typical for heterocycles and fluorinated compounds:
Specific reaction conditions such as temperature, solvent systems, and catalysts are crucial for optimizing yields and selectivity in these transformations.
Relevant data on these properties can be sourced from experimental studies or supplier specifications .
(3R,7S)-10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene has potential applications in scientific research fields such as medicinal chemistry and drug development due to its unique structural features that may influence biological activity. Its fluorinated nature may enhance pharmacokinetic properties or biological interactions.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: